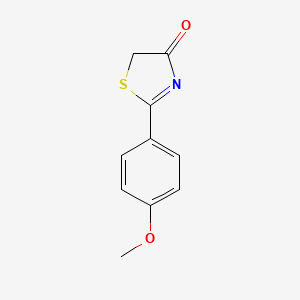

2-(4-Methoxyphenyl)-4(5H)-thiazolone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazol-4-one |

InChI |

InChI=1S/C10H9NO2S/c1-13-8-4-2-7(3-5-8)10-11-9(12)6-14-10/h2-5H,6H2,1H3 |

InChI Key |

AJUIJJMRFLLMPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=O)CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxyphenyl 4 5h Thiazolone and Analogues

Conventional Synthetic Routes to 4(5H)-Thiazolones

Traditional methods for synthesizing 4(5H)-thiazolones often rely on well-established chemical reactions that have been refined over time. These routes provide reliable access to a wide range of thiazolone derivatives.

One of the fundamental approaches to constructing the 4(5H)-thiazolone ring involves the cyclization of an α-mercaptocarboxylic acid with a nitrile. This method is effective for the formation of the core thiazolone structure. For instance, the synthesis of [4-oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl)-acetonitrile has been achieved through a reaction involving trimethoxy benzaldehyde, malononitrile, and thioglycolic acid.

The general mechanism for this type of reaction begins with the nucleophilic attack of the sulfur atom of the α-mercaptocarboxylic acid on the carbon atom of the nitrile group. This is followed by an intramolecular cyclization, where the nitrogen atom of the nitrile attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the five-membered thiazolone ring after dehydration. The reaction conditions can be influenced by the nature of the reactants and the desired product.

A common and versatile method for the synthesis of 5-arylidene-4(5H)-thiazolone derivatives is the Knoevenagel condensation of 2-arylthiazol-4(5H)-ones with various aromatic aldehydes. This reaction allows for the introduction of a wide range of substituents at the 5-position of the thiazolone ring.

In a typical procedure, a 2-arylthiazol-4(5H)-one is reacted with an aromatic aldehyde in the presence of a base catalyst, such as sodium acetate, in a suitable solvent like glacial acetic acid. The reaction is often carried out at reflux temperatures to ensure completion. This method has been successfully employed to synthesize a series of thiazolone derivatives, including those with potential biological activities. Among the synthesized compounds, 5-(4-methoxybenzylidene)-2-((2-methoxyphenyl) amino)thiazol-4(5H)-one was identified as a particularly active compound in certain biological assays.

| Reactant 1 | Reactant 2 | Product |

| 2-Arylthiazol-4(5H)-one | Aromatic Aldehyde | 5-Arylidene-2-aryl-4(5H)-thiazolone |

| 2-((2-Methoxyphenyl)amino)thiazol-4(5H)-one | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-2-((2-methoxyphenyl)amino)thiazol-4(5H)-one |

Table 1: Examples of Condensation Reactions for Thiazolone Synthesis

A specialized route for the synthesis of thiazolone derivatives involves the use of N-thiocarbamoylpyrazoles as starting materials. This method leads to the formation of pyrazolothiazol-4(5H)-one derivatives, which are a class of fused heterocyclic compounds.

The synthesis begins with the reaction of aromatic aldehydes and aromatic ketones to form chalcones. These chalcones are then reacted with thiosemicarbazide to yield N-thiocarbamoylpyrazole derivatives. ekb.egresearchgate.net The final step involves the cyclization of these pyrazole derivatives with ethyl bromoacetate to furnish the pyrazolothiazol-4(5H)-one ring system. ekb.egresearchgate.net The structures of these newly synthesized compounds are typically confirmed using spectroscopic techniques such as FTIR and 1H NMR. ekb.egresearchgate.net

| Starting Material | Reagent | Product |

| N-Thiocarbamoylpyrazole | Ethylbromoacetate | Pyrazolothiazol-4(5H)-one |

Table 2: Synthesis of Pyrazolothiazol-4(5H)-one Derivatives

The synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has been accomplished through the reaction of 2-cyclopentylthiourea with appropriate 2-bromo esters. Depending on the specific ester used, different reaction procedures have been employed. For derivatives with unbranched alkyl substituents at the C-5 position, the reaction can be carried out at room temperature in chloroform (B151607). However, for other derivatives, the synthesis may require a sodium methoxide medium at reflux.

The yields of these reactions can vary significantly, ranging from as low as 5.39% to as high as 81.63%. The synthesized compounds are characterized by techniques such as NMR and high-resolution mass spectrometry (HR-MS) to confirm their structures.

| Reactant 1 | Reactant 2 | Reaction Conditions | Yield (%) |

| 2-Cyclopentylthiourea | 2-Bromo ester (unbranched alkyl at C-5) | Chloroform, Room Temperature | 5.39 - 81.63 |

| 2-Cyclopentylthiourea | Other 2-bromo esters | Sodium methoxide, Reflux | 9.42 - 19.88 |

Table 3: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

The synthesis of 5-arylidene-2-amino-4-azolones, including thiazolone derivatives, can be achieved through several synthetic strategies. One common method involves the Knoevenagel condensation of a 2-amino-4-azolone with an aromatic aldehyde.

Another approach involves a one-pot synthesis where a thiourea, chloroacetic acid, and an aromatic aldehyde are condensed together, often under microwave irradiation, to directly form the 5-arylidene-2-imino-4-thiazolidinone product. asianpubs.orgchemistrysteps.comnih.gov This method is advantageous due to its simplicity and often high yields. The reaction can be carried out without a solvent, which aligns with the principles of green chemistry. asianpubs.orgchemistrysteps.comnih.gov

Furthermore, 5-arylidene-2-arylaminothiazol-4(5H)-ones can be synthesized from 2-alkylthioazol-4-ones through nucleophilic substitution at the 2-position with various anilines, followed by a Knoevenagel reaction with an aromatic aldehyde. hueuni.edu.vn

Green Chemistry Protocols in Thiazolone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of thiazolones.

Several green synthetic approaches have been developed for thiazole (B1198619) derivatives, which can be adapted for the synthesis of 2-(4-Methoxyphenyl)-4(5H)-thiazolone and its analogues. researchgate.netresearchgate.net These methods include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netyoutube.com For example, the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones has been successfully carried out under solvent-free microwave conditions. asianpubs.orgchemistrysteps.comnih.gov

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can promote reactions, often leading to shorter reaction times and higher yields under milder conditions. ekb.eghueuni.edu.vn

Use of green catalysts: Biodegradable and reusable catalysts, such as thiamine hydrochloride (Vitamin B1) and chitosan-based hydrogels, have been employed in the synthesis of thiazolone derivatives. ekb.eghueuni.edu.vn These catalysts are more environmentally friendly than traditional metal-based or hazardous catalysts.

Synthesis in green solvents: The use of environmentally benign solvents, such as water or polyethylene glycol (PEG), or conducting reactions under solvent-free conditions, reduces the environmental impact of the synthesis. researchgate.net

Multicomponent reactions: Designing synthetic routes where multiple components react in a single step to form the final product increases efficiency and reduces waste. researchgate.net

These green chemistry protocols offer promising alternatives to conventional methods, providing more sustainable ways to synthesize this compound and its analogues.

Ultrasound-Assisted Synthetic Procedures

Ultrasound-assisted organic synthesis has gained prominence as a green chemistry technique that enhances reaction rates, improves yields, and often allows for milder reaction conditions compared to conventional methods. wisdomlib.orgbepls.com This is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, accelerating chemical transformations. wisdomlib.org

The application of ultrasonic irradiation has proven effective in the synthesis of various thiazole and thiazolone derivatives. For instance, the synthesis of novel triazole-thiazolidin-4-one hybrids was achieved by reacting triazolyl-3-oxo-N-phenylpropanethioamides with ethyl chloroacetate in ethanol under ultrasonic irradiation at 50–60°C. This method drastically reduced the reaction time from several hours to just 30 minutes, with product yields reaching up to 85.3%.

In another study, a series of thiazolone derivatives integrated with pyrazoline were synthesized using a catalyst-free protocol under ultrasonication, highlighting the efficiency of this technique. jmchemsci.com The use of ultrasound is not limited to simple reactions; it has been successfully employed in multi-component procedures. A one-pot synthesis of Hantzsch thiazole derivatives was developed using ultrasonic irradiation in the presence of a silica-supported tungstosilisic acid catalyst, resulting in yields between 79% and 90%. bepls.com

Biocatalysts are often used in conjunction with ultrasound to create even more efficient and eco-friendly synthetic pathways. A terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) was used as a biocatalyst for synthesizing thiazole derivatives under ultrasonic irradiation. nih.govnih.govresearchgate.net This combination led to mild reaction conditions, rapid reaction times (as short as 20 minutes), and high yields. nih.govresearchgate.net The reusability of the catalyst was tested, showing it could be used multiple times without a significant loss in potency. nih.govresearchgate.net

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Thiazolone Analogues

| Product Type | Reaction Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Rhodanine Derivatives | Ultrasound Irradiation | 2 min | up to 99% | wisdomlib.org |

| Rhodanine Derivatives | Conventional Reflux | 30-150 min | Comparable to Ultrasound | wisdomlib.org |

| Triazole-thiazolidin-4-one | Ultrasound (50–60°C) | 30 min | 83.8–85.3% | |

| Triazole-thiazolidin-4-one | Conventional Stirring | Several hours | Lower than Ultrasound | |

| Thiazole Derivative 4a | Ultrasound (35°C) with TCsSB catalyst | 20 min | High | nih.gov |

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free synthetic methods is a primary objective of green chemistry, as it minimizes waste and avoids the use of potentially toxic and volatile substances. bepls.comresearchgate.net Microwave irradiation is a key technology in achieving these conditions. nih.gov

The synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, a related benzothiazole (B30560) derivative, was accomplished by cyclizing 2-aminothiophenol (B119425) and 4-methoxybenzaldehyde under solvent-free conditions using microwave irradiation. nih.gov The optimal conditions involved a 1:2 molar ratio of the aldehyde to the o-aminothiophenol, with irradiation for 6 minutes at 300 W, resulting in a good yield. nih.gov

One-pot, catalyst-free, and solvent-free synthesis of hydrazinyl thiazoles has also been reported. This was achieved by reacting aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under microwave irradiation (300 W) for a very short duration of 30–175 seconds. bepls.com Similarly, Hantzsch condensation of 2-bromoacetophenones with thiourea has been performed under solvent-free and catalyst-free conditions to produce 2-aminothiazoles in seconds. organic-chemistry.org

Other solvent-free approaches include the use of ammonium persulfate as a catalyst for the cyclocondensation reaction of substituted aniline, benzaldehyde, and thioglycolic acid at 90°C to yield 1,3-thiazolidin-4-ones. nih.gov This method benefits from high atom economy and the use of an economical catalyst. nih.gov

Application of Biocatalysts (e.g., Vitamin B1) in Hydrazono-thiazolone Synthesis

Biocatalysts offer a green and sustainable alternative to conventional chemical catalysts. They are often biodegradable, non-toxic, and highly efficient. Vitamin B1 (thiamine hydrochloride) and chitosan have emerged as effective biocatalysts in the synthesis of thiazolone derivatives. tandfonline.comresearchgate.netresearchgate.net

Thiamine hydrochloride has been successfully employed as an eco-friendly catalyst for the synthesis of hydrazono-thiazolones. tandfonline.comresearchgate.nettandfonline.com This method represents a significant advancement in the sustainable production of these bioactive heterocycles. tandfonline.com In a comparative study, the use of Vitamin B1 (10 mol%) as a catalyst in the reaction of thiosemicarbazones with N-(benzothiazol-2-yl)-2-chloroacetamide to produce hydrazono-thiazolone derivatives resulted in yields of up to 95%, which was superior to the yields obtained using a conventional base like triethylamine (TEA). researchgate.netresearchgate.net

Chitosan, a naturally occurring polymer, and its derivatives have also been utilized as effective, recyclable biocatalysts. nih.govmdpi.com A cross-linked chitosan hydrogel (PIBTU-CS) was used as a green biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation, consistently delivering higher yields compared to TEA. mdpi.com Similarly, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) demonstrated high catalytic activity in the ultrasound-assisted synthesis of thiazoles. nih.govnih.gov The advantages of these biocatalysts include high surface area, thermal stability, and reusability. nih.govmdpi.com

Table 2: Efficacy of Vitamin B1 as a Catalyst in Hydrazono-thiazolone Synthesis

| Reactants | Catalyst | Catalyst Conc. | Yield (%) | Reference |

|---|---|---|---|---|

| 2a + 1 | TEA | - | 81% | researchgate.net |

| 2a + 1 | Vitamin B1 | 2 mol% | 85% | researchgate.net |

| 2a + 1 | Vitamin B1 | 5 mol% | 92% | researchgate.net |

| 2a + 1 | Vitamin B1 | 10 mol% | 95% | researchgate.net |

| 2a + 7 | TEA | - | 82% | researchgate.net |

| 2a + 7 | Vitamin B1 | 10 mol% | 92% | researchgate.net |

Microwave-Assisted Synthetic Strategies for Thiazolone Derivatives

Microwave-assisted organic synthesis is a well-established technique that dramatically reduces reaction times, increases product yields, and often enhances product purity compared to conventional heating methods. researchgate.netnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like thiazolones. researchgate.netresearchgate.net

The synthesis of various thiazole derivatives has been efficiently carried out using microwave irradiation. One approach involves the iodine-mediated condensation of a ketone with thiourea in DMF under microwave heating for 5-6 minutes, which significantly enhances the reaction rate and yield. researchgate.net Another example is a one-pot, three-component synthesis of 1-thiazolyl-pyridazinedione derivatives, which was conducted under microwave irradiation using chitosan as a natural basic catalyst, resulting in high yields and short reaction times (4-8 minutes). nih.gov

Microwave heating has also been applied to the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives. jchps.com When comparing microwave irradiation to conventional heating for this synthesis, the microwave method consistently produced higher yields in a shorter time. For example, the synthesis of 2-cyano-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide gave a 78% yield with microwave heating, compared to 73% with conventional methods. jchps.com The Asinger reaction, a multicomponent reaction for synthesizing thiazolines, has also been adapted to microwave conditions, demonstrating the feasibility of this methodology as an alternative energy source. researchgate.net

Synthetic Considerations for Specific Substituents on the Thiazolone Ring

The synthesis of thiazolones can be tailored by carefully selecting the starting materials and reaction conditions to introduce specific substituents onto the heterocyclic ring. The classic Hantzsch thiazole synthesis, involving the reaction of thioamides with α-haloketones, is a foundational method that allows for substitution at various positions. bepls.comorganic-chemistry.org

For the synthesis of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles, the process begins with anisoin. huhs.ac.jp The hydroxy group is converted to a chloro group, and the resulting 2-chloro-1,2-bis(4-methoxyphenyl)-1-ethanone is condensed with a substituted thiourea or guanidinothioamide to introduce various groups at the 2-position of the thiazole ring. huhs.ac.jp This demonstrates how the choice of the thioamide-containing reactant directly determines the substituent at the C2 position.

The synthesis of 2-substituted benzothiazoles, such as 2-(4-methoxyphenyl)benzo[d]thiazole, involves the reaction between o-aminothiophenols and substituted benzoic acid derivatives or aldehydes. nih.gov The substituent on the benzoic acid or aldehyde is directly incorporated into the final product at the 2-position. nih.gov

Furthermore, multi-component reactions under microwave irradiation allow for the one-pot synthesis of polysubstituted thiazoles. For instance, reacting aryl ketones, thiosemicarbazide, and substituted phenacyl bromides allows for the introduction of diverse aryl groups at different positions on the thiazole ring based on the specific ketone and phenacyl bromide used. bepls.com

Chemical Reactivity and Advanced Derivatization Strategies of the 4 5h Thiazolone Scaffold

Electrophilic and Nucleophilic Reactivity at the 4(5H)-Thiazolone Ring

The chemical behavior of the 4(5H)-thiazolone ring is dictated by the electronic properties of its constituent atoms and functional groups. The thiazole (B1198619) ring system is generally considered π-excessive and aromatic, with the lone pair of electrons from the sulfur atom participating in delocalization. chemicalbook.com However, in the 4(5H)-thiazolone scaffold, the presence of the carbonyl group at the C4 position significantly influences its reactivity.

This carbonyl group withdraws electron density from the ring, rendering the C5 position susceptible to nucleophilic attack, particularly when an exocyclic double bond is present at this position (in 4-arylidene derivatives). The C2 position is also an electrophilic site, prone to attack by nucleophiles. chemicalbook.com Conversely, the nitrogen atom at position 3 possesses a lone pair of electrons, allowing it to act as a nucleophile or a base. pharmaguideline.com Electrophilic substitution reactions are less common directly on the thiazolone ring itself but can occur on aryl substituents attached to the core. The active methylene (B1212753) group at C5 in unsubstituted 4(5H)-thiazolones is acidic and can be deprotonated by a base, allowing for condensation reactions with aldehydes and ketones to form 4-arylidene derivatives. nih.gov

Electrophilic Sites: The carbonyl carbon (C4) and the C2 carbon are susceptible to nucleophilic attack. In 4-arylidene derivatives, the exocyclic β-carbon is also highly electrophilic.

Nucleophilic Sites: The nitrogen atom (N3) can be protonated or alkylated. pharmaguideline.com The sulfur atom (S1) can also exhibit nucleophilicity, particularly in ring-opening reactions. acs.org

Acidic Protons: The protons on the C5 methylene group are acidic and can be removed to form a nucleophilic enolate, which is key for synthesizing 5-ylidene derivatives via Knoevenagel condensation. nih.gov

[2 + 2]-Photocycloaddition Reactions of 4-Arylidene-5(4H)-thiazolones

The exocyclic carbon-carbon double bond in (Z)-4-arylidene-5(4H)-thiazolones serves as a reactive handle for various cycloaddition reactions. nih.gov Notably, these compounds undergo [2 + 2]-photocycloaddition upon irradiation with light, providing a powerful method for constructing cyclobutane rings. acs.org The cyclobutane motif is a significant structural element in many natural products and pharmacologically active compounds. nih.gov

Irradiation of (Z)-2-phenyl-4-arylidene-5(4H)-thiazolones with blue light (e.g., 465 nm) in a solvent like dichloromethane (CH₂Cl₂) promotes the [2 + 2]-photocycloaddition of the exocyclic C=C bonds. acs.orgnih.gov This reaction leads to the formation of dispirocyclobutanes. unizar.es A key feature of this transformation is its high stereoselectivity. The reaction predominantly yields the ε-isomer, which results from a 1,3 head-to-tail syn coupling, often in yields exceeding 90%. nih.govacs.org The reaction proceeds efficiently in various solvents, such as methanol, and is not significantly affected by the presence or absence of oxygen. acs.org

The reaction conditions can be modulated to alter the outcome. For instance, performing the irradiation in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in dry methanol leads to monospirocyclobutanes with complete stereoselectivity, again affording the ε-isomer. nih.gov In this case, the Lewis acid promotes a subsequent ring-opening reaction of one of the thiazolone rings. acs.org

Table 1: [2 + 2]-Photocycloaddition of (Z)-2-phenyl-4-arylidene-5(4H)-thiazolones

| Entry | Reactant | Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| 1 | (Z)-2-phenyl-4-arylidene-5(4H)-thiazolones | Blue light (465 nm), CH₂Cl₂ | Dispirocyclobutanes | High (>90% ε-isomer) | nih.gov, acs.org |

Ring-Opening Reactions and Subsequent Transformations

The 4(5H)-thiazolone ring is susceptible to cleavage under certain conditions, particularly in the presence of nucleophiles. These ring-opening reactions provide access to functionalized acyclic intermediates that can undergo further transformations to yield different heterocyclic systems. nih.gov

A common ring-opening strategy involves the treatment of 4-arylidene-5(4H)-thiazolones with a base, such as sodium alkoxide (NaOR), in an alcohol (ROH) solvent. acs.org The reaction is believed to start with a nucleophilic attack of the alkoxide on the electrophilic carbonyl carbon (C4). acs.org This leads to the cleavage of the acyl-sulfur bond, opening the ring to form an ester and a thioamidate fragment. acs.orgacs.org

This intermediate can then undergo a highly stereoselective intramolecular S-attack at the exocyclic C=C bond, followed by cyclization to form 4,5-dihydrothiazoles. nih.gov The reaction typically produces the trans-isomer as the major product with high diastereomeric excess. acs.org The scope of this reaction is broad, tolerating both electron-donating and electron-withdrawing substituents on the aryl ring. acs.org

Interestingly, a similar transformation to dihydrothiazoles can be achieved by treating the thiazolones with an alcohol in the presence of a Lewis acid like BF₃·OEt₂, even without a base. nih.gov The Lewis acid is thought to enhance the electrophilic character of the carbonyl carbon, facilitating the initial ring-opening step. nih.gov

Table 2: Ring-Opening Reactions of 4-Arylidene-5(4H)-thiazolones

| Reagents | Product | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| NaOR / ROH | 4,5-Dihydrothiazoles | Ring-opening followed by intramolecular S-attack and cyclization | High (major trans-isomer) | nih.gov, acs.org |

Derivatization for Spectroscopic Analysis and Structural Modification

Derivatization is a crucial strategy for modifying the structure of 4(5H)-thiazolones to enhance their properties for analysis or to serve as handles for further synthetic transformations. Common derivatization techniques include alkylation, esterification, acylation, and silylation.

Alkylation and esterification introduce alkyl or ester functionalities, respectively, onto the thiazolone scaffold or its ring-opened products.

Alkylation: S-alkylation is a common reaction for sulfur-containing heterocycles. mdpi.com For the 4(5H)-thiazolone scaffold, alkylation can occur at the nitrogen or sulfur atoms, depending on the reaction conditions and the specific substrate. For instance, related triazole-thiol systems are readily S-alkylated using alkyl halides in the presence of a base like cesium carbonate. mdpi.commdpi.com

Esterification: As discussed in the ring-opening reactions, treating 4(5H)-thiazolones with alcohols in the presence of a base or Lewis acid leads to the formation of an ester group via cleavage of the thiazolone ring. acs.org Direct esterification of a carboxylic acid function, if present on a substituent of the thiazolone ring, can be achieved using various methods, such as base-catalyzed alkylation with alkyl halides or using greener methylating agents like dimethylcarbonate. organic-chemistry.org

For analysis by gas chromatography-mass spectrometry (GC-MS), non-volatile or highly polar compounds often require derivatization to increase their volatility and thermal stability. Acylation and silylation are standard procedures for this purpose.

Acylation: This process involves introducing an acyl group (e.g., acetyl or benzoyl) to reactive functional groups like amines or alcohols. osti.gov While the intact 4(5H)-thiazolone ring lacks common sites for acylation, its ring-opened products, which may contain amine or thiol functionalities, could be acylated. This derivatization yields esters or thioesters with different retention times, aiding in their separation and detection by GC-MS. osti.gov

Silylation: This is a widely used derivatization technique where an active hydrogen in a functional group (like -OH, -NH, -SH) is replaced by a silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). nih.gov Silylation significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC-MS analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. nih.gov For the 4(5H)-thiazolone scaffold, silylation could be applied to any derivatives containing hydroxyl or amino groups.

Stereoselective and Regioselective Transformations of Thiazolone Derivatives

Controlling stereoselectivity and regioselectivity is a central goal in modern organic synthesis. The 4(5H)-thiazolone scaffold has proven to be an excellent substrate for highly selective reactions.

Stereoselectivity: As detailed previously, the [2 + 2]-photocycloaddition of 4-arylidene-5(4H)-thiazolones is highly stereoselective, producing the ε-isomer of the resulting cyclobutane with high fidelity. nih.govunizar.es Furthermore, the base-catalyzed ring-opening and subsequent cyclization to form 4,5-dihydrothiazoles is also highly diastereoselective, yielding the trans-isomer as the predominant product. acs.org Another example is the organocatalytic Michael addition of 5H-thiazol-4-ones to nitroolefins, which can proceed with high diastereo- and enantioselectivity to generate tertiary thiols. ehu.es

Regioselectivity: Regioselectivity refers to the control of which region of a molecule reacts. In the context of thiazolones, an example is the 1,3-dipolar cycloaddition reaction. While not specific to 2-(4-Methoxyphenyl)-4(5H)-thiazolone, the general principle of using related heterocyclic systems in cycloadditions often requires careful control of reagents and conditions to achieve high regioselectivity, for instance, in the synthesis of substituted pyrazoles. nih.gov In the reactions of the 4(5H)-thiazolone ring itself, the inherent electronic biases direct nucleophiles to specific sites (C4) and electrophiles to others, ensuring regiochemical control. chemicalbook.com

Tautomerism in 4(5H)-Thiazolone Systems and its Impact on Reactivity

The 4(5H)-thiazolone ring system, a core structure in many biologically active compounds, exhibits a fascinating and functionally significant chemical property: tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon in the 4(5H)-thiazolone scaffold, particularly in derivatives like this compound, is crucial as it dictates the molecule's reactivity, stability, and interaction with biological targets. The tautomeric equilibrium is influenced by various factors, including the substitution pattern on the ring, solvent polarity, and temperature.

The primary forms of tautomerism observed in 4(5H)-thiazolone systems are keto-enol and imine-enamine tautomerism. These equilibria involve the migration of a proton and the shifting of double bonds within the molecule.

Keto-Enol Tautomerism:

The most prevalent form of tautomerism in this system involves the interconversion between the ketone (keto) form and the vinyl alcohol (enol) form. The 4(5H)-thiazolone possesses a carbonyl group at the C4 position and an adjacent methylene group at C5, which contains acidic α-hydrogens. This structural feature facilitates the tautomerization to its enol form, 4-hydroxy-1,3-thiazole.

Keto Form (4(5H)-Thiazolone): This is the classic representation of the molecule, featuring a carbonyl group (C=O) at the 4-position.

Enol Form (4-Hydroxythiazole): This tautomer is formed by the migration of a proton from the C5 carbon to the carbonyl oxygen, resulting in a hydroxyl group and a C=C double bond within the ring.

The equilibrium between these two forms is dynamic. For simple carbonyl compounds, the keto form is generally more thermodynamically stable and predominates. youtube.comreddit.com However, the stability of the enol form can be significantly enhanced by factors such as conjugation and aromaticity. libretexts.org In the case of 2-aryl-4(5H)-thiazolones, the potential for extended conjugation with the aryl substituent at the 2-position could stabilize the enol tautomer.

Imine-Enamine Tautomerism:

A second type of tautomerism involves the nitrogen atom at the 3-position and the imine-like double bond at C2. This leads to an equilibrium between the imine form and an enamine form.

Imine Form: The standard this compound structure contains a C=N double bond within the heterocyclic ring.

Enamine Form: A proton shift can lead to the formation of an exocyclic C=C bond if a substituent at C5 allows, or other rearrangements, creating an enamine structure. While less commonly discussed for this specific scaffold compared to keto-enol tautomerism, it remains a theoretical possibility influencing reactivity. Generally, the imine form is thermodynamically favored over the enamine form for similar reasons that the keto form is favored over the enol. reddit.com

The existence and ratio of these tautomers can be investigated using spectroscopic methods like NMR and UV-Vis, as well as computational calculations. researchgate.netnih.gov For instance, the 13C-NMR spectrum can be a powerful tool, with the ketonic carbon and enolic carbon appearing at distinct chemical shifts. nih.gov

Table 1: Principal Tautomeric Forms of the 4(5H)-Thiazolone Scaffold

| Tautomer Type | Keto/Imine Form | Enol/Enamine Form | Key Structural Difference |

|---|

| Keto-Enol |  4(5H)-Thiazolone |

4-Hydroxythiazole | C4=O and C5-H2 vs. C4-OH and C4=C5 |

| Imine-Enamine |

Standard Ring Structure |

Hypothetical Enamine | N3-C2=N vs. N3-H and C2=C |

4(5H)-Thiazolone |

4-Hydroxythiazole | C4=O and C5-H2 vs. C4-OH and C4=C5 |

| Imine-Enamine |

Standard Ring Structure |

Hypothetical Enamine | N3-C2=N vs. N3-H and C2=C |

Impact of Tautomerism on Chemical Reactivity

The presence of multiple tautomers means that a single compound like this compound can behave as different chemical entities, each with a unique reactivity profile. This has profound implications for its derivatization and interaction in chemical reactions.

Reactivity of the Keto Form: The keto tautomer possesses two primary reactive sites. The carbonyl group at C4 is electrophilic and susceptible to attack by nucleophiles. The methylene group at C5 has acidic protons, making it a site for deprotonation by a base to form a nucleophilic carbanion. This carbanion can then participate in various reactions, such as Knoevenagel condensation with aldehydes to form 5-benzylidene derivatives. researchgate.net

Reactivity of the Enol Form: The enol tautomer presents a completely different reactivity pattern. The hydroxyl group at C4 is nucleophilic and can be targeted by electrophiles in reactions like O-alkylation or O-acylation. Furthermore, the C=C double bond makes the ring system behave like an electron-rich alkene. The C5 position, in particular, becomes nucleophilic and can react with a range of electrophiles.

The solvent environment can play a critical role in dictating which tautomer is dominant and, consequently, the outcome of a reaction. Studies on analogous heterocyclic systems have shown that polar solvents can stabilize the more polar keto form, whereas non-polar solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible. nih.govnih.gov

Table 2: Influence of Tautomeric Form on Reaction Type

| Tautomeric Form | Reactive Site | Type of Reagent | Potential Reaction |

|---|---|---|---|

| Keto Form | C4 Carbonyl Carbon | Nucleophiles | Nucleophilic Addition |

| C5 Methylene Group | Bases, Electrophiles | Deprotonation, Alkylation, Condensation | |

| Enol Form | C4 Hydroxyl Group | Electrophiles | O-Alkylation, O-Acylation |

| C5 Carbon | Electrophiles | Electrophilic Addition/Substitution |

Advanced Spectroscopic and Crystallographic Elucidation of Thiazolone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural assignment of thiazolone derivatives in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed molecular picture can be constructed.

The ¹H NMR spectrum of a 2-(4-Methoxyphenyl)-4(5H)-thiazolone derivative provides key information for structural confirmation. The protons of the 4-methoxyphenyl (B3050149) group typically appear as a distinct set of signals. The aromatic protons often present as a characteristic AA'BB' system, with two doublets in the aromatic region of the spectrum. A sharp singlet, integrating to three protons, is observed for the methoxy (B1213986) (–OCH₃) group, usually in the upfield region around 3.8 ppm. amazonaws.commdpi.com

The protons on the thiazolone ring itself have chemical shifts that are highly dependent on the substitution pattern. For the parent 4(5H)-thiazolone structure, a singlet corresponding to the methylene (B1212753) (CH₂) group at the C5 position is expected. In derivatives where this position is part of a double bond, such as in 5-benzylidene analogues, a vinylic proton signal appears at a downfield chemical shift. mdpi.com The presence of an NH proton in the thiazolone ring would typically give rise to a broad signal. mdpi.com

Table 1: Typical ¹H NMR Chemical Shifts for this compound Derivatives An interactive table based on compiled research data.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (H2', H6') | ~7.4-7.9 | Doublet | Protons ortho to the thiazolone ring. |

| Aromatic (H3', H5') | ~6.9-7.1 | Doublet | Protons meta to the thiazolone ring. |

| Methoxy (–OCH₃) | ~3.8 | Singlet | Characteristic signal for the methoxy group. |

| Methylene (–CH₂–) | ~4.0-4.2 | Singlet | Protons at the C5 position of the thiazolone ring. |

| Amide (–NH–) | Variable, often broad | Broad Singlet | Position can vary and may exchange with D₂O. |

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the thiazolone ring is one of the most downfield signals, typically appearing around 170-180 ppm. amazonaws.commdpi.com The C2 carbon, involved in the imine or potential tautomeric linkage, resonates at approximately 160-175 ppm, depending on its exact chemical environment. amazonaws.commdpi.com

The carbons of the 4-methoxyphenyl substituent are also readily identifiable. The carbon atom attached to the oxygen (C4') is found around 160 ppm, while the carbon attached to the thiazolone ring (C1') appears near 125-130 ppm. The methoxy carbon (–OCH₃) gives a characteristic signal in the more shielded region of the spectrum, typically around 55-56 ppm. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives An interactive table based on compiled research data.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C4) | ~170-180 | The C=O group in the thiazolone ring. mdpi.com |

| Imine (C2) | ~160-175 | The C=N carbon in the thiazolone ring. amazonaws.commdpi.com |

| C4' (Aromatic) | ~160-165 | Aromatic carbon bonded to the methoxy group. |

| C2', C6' (Aromatic) | ~128-132 | Aromatic carbons ortho to the thiazolone. |

| C3', C5' (Aromatic) | ~114-116 | Aromatic carbons meta to the thiazolone. amazonaws.com |

| C1' (Aromatic) | ~125-130 | Quaternary carbon attached to the thiazolone ring. |

| C5 (Thiazolone) | ~35-45 | Methylene carbon in the thiazolone ring. |

| Methoxy (–OCH₃) | ~55-56 | The carbon of the methoxy group. mdpi.com |

Thiazolone derivatives can exist in different tautomeric forms, most commonly involving amino-imino or keto-enol prototropy. NMR spectroscopy is a powerful technique for investigating these dynamic equilibria in solution. The presence of tautomerism is often indicated by the appearance of doubled or broadened signals in both ¹H and ¹³C NMR spectra, as the instrument detects a weighted average of the exchanging forms or distinct signals for each if the exchange is slow on the NMR timescale. mdpi.comresearchgate.netnih.gov

For instance, in related 2-amino-thiazol-4(5H)-one systems, the complication of signals in the NMR spectrum is a direct result of this amino/imino tautomerism. mdpi.com The ratio of the tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.gov In some cases, the equilibrium may heavily favor one form, leading to a single set of sharp signals, but the potential for tautomerism must always be considered when interpreting the spectra of these heterocyclic systems. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR provides data on the solution-state structure, single-crystal X-ray diffraction gives an unambiguous determination of the molecular structure in the solid state. novapublishers.com This technique is crucial for confirming the connectivity of atoms, determining bond lengths and angles, and analyzing the three-dimensional packing of molecules in the crystal lattice.

Single-crystal X-ray analysis of thiazolone derivatives provides definitive proof of their molecular architecture. Studies on related compounds have revealed various crystal systems, including monoclinic and triclinic, with specific space groups such as P2₁/c or P-1. researchgate.netmdpi.com The analysis confirms the specific tautomeric form present in the solid state, which is often the thermodynamically most stable one under crystallization conditions.

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal, based on the data obtained from X-ray diffraction. nih.govmdpi.com This analysis maps the electron distribution to generate a three-dimensional surface around the molecule, highlighting regions of close contact with neighboring molecules. nih.gov

For thiazolone derivatives, Hirshfeld analysis reveals the nature and relative importance of various non-covalent interactions that stabilize the crystal packing. The most significant contributors are often H···H interactions, which can account for a large percentage of the surface contacts. nih.gov Other crucial interactions include hydrogen bonds (e.g., N–H···O, O···H/H···O), as well as contacts involving the sulfur atom (S···H/H···S). nih.gov Weaker interactions such as C–H···π and π–π stacking between aromatic rings can also play a role in consolidating the molecular packing. nih.govnih.gov The analysis provides a percentage contribution for each type of interaction, offering a quantitative understanding of the forces governing the crystal architecture. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the 4(5H)-thiazolone ring and the 2-(4-methoxyphenyl) substituent.

The analysis of related structures provides a strong basis for the assignment of these vibrational frequencies. The core 4(5H)-thiazolone ring is characterized by a prominent carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1750 cm⁻¹. For the related compound, 2-imino-4(5H)-thiazolone, this amide carbonyl stretch is a key feature. Additionally, the carbon-nitrogen double bond (C=N) of the imine group in the thiazolone ring is expected to show an absorption band in the range of 1640-1690 cm⁻¹.

The 4-methoxyphenyl group attached at the 2-position of the thiazolone ring will also present several characteristic bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C-O-C stretching vibrations of the methoxy group are expected to produce strong bands in the 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) regions. The presence of the benzene (B151609) ring will also give rise to C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Based on data from analogous compounds, the following table summarizes the expected characteristic IR absorption bands for This compound .

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | > 3000 | Stretching |

| Carbonyl (C=O) | 1650 - 1750 | Stretching |

| Imine (C=N) | 1640 - 1690 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Asymmetric C-O-C | ~1250 | Stretching |

| Symmetric C-O-C | ~1040 | Stretching |

| C-S | 600 - 800 | Stretching |

This table is generated based on characteristic vibrational frequencies of related functional groups and compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For This compound , the molecular formula is C₁₀H₉NO₂S, which corresponds to a molecular weight of approximately 207.25 g/mol . The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of This compound is anticipated to proceed through several key pathways, initiated by the ionization of the molecule. The stability of the aromatic and heterocyclic rings will significantly influence the fragmentation cascade.

A primary fragmentation event would likely involve the cleavage of the bonds adjacent to the carbonyl group and the sulfur atom within the thiazolone ring. Another significant fragmentation pathway would involve the substituent. The 4-methoxyphenyl group can undergo characteristic fragmentations, such as the loss of a methyl radical (•CH₃) from the methoxy group to form a stable phenoxy cation, or the loss of a formyl radical (•CHO).

Key expected fragments for This compound are outlined in the table below.

| Fragment Ion | Proposed Structure/Origin | m/z (approx.) |

| [M]⁺ | Molecular Ion | 207 |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group | 192 |

| [M-CO]⁺ | Loss of carbon monoxide from the thiazolone ring | 179 |

| [M-CHO]⁺ | Loss of a formyl radical from the methoxyphenyl group | 178 |

| [C₇H₇O]⁺ | 4-methoxybenzyl cation | 121 |

| [C₆H₅O]⁺ | Phenoxy cation (from loss of CH₃ and CO) | 93 |

| [C₄H₂NOS]⁺ | Thiazolone ring fragment | 112 |

This table presents plausible fragmentation patterns based on the structure of the compound and general principles of mass spectrometry.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 4 5h Thiazolone

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It provides a framework for detailed analysis of geometry, molecular orbitals, and other key chemical properties.

The first step in a computational analysis is typically geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. For 2-(4-Methoxyphenyl)-4(5H)-thiazolone, this process involves calculating bond lengths, bond angles, and dihedral (torsional) angles that define its most stable spatial arrangement.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict these parameters. The optimized structure reveals key features: the planarity of the thiazolone and phenyl rings, and the relative orientation of these two rings. Theoretical calculations on related 2-aryl benzothiazole (B30560) and thiazolidinone systems have shown good correlation between DFT-calculated geometries and those determined experimentally via X-ray crystallography esisresearch.orgnih.gov. For the title compound, important parameters would include the lengths of the C=O, C=N, and C-S bonds within the thiazolone ring, as well as the C-C bond connecting the heterocyclic and phenyl rings.

Table 1: Representative Predicted Molecular Structural Parameters for 2-Aryl-4-Thiazolone Systems

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O (carbonyl) | 1.21 - 1.23 | - |

| C-S (thiazolone ring) | 1.76 - 1.78 | - |

| C=N (thiazolone ring) | 1.28 - 1.30 | - |

| C-N (thiazolone ring) | 1.38 - 1.40 | - |

| C(thiazole)-C(phenyl) | 1.47 - 1.49 | - |

| O=C-N | - | 125 - 127 |

| C-S-C | - | 90 - 92 |

| C-N=C | - | 115 - 118 |

Note: These are typical ranges for related structures. Specific values for this compound require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich methoxyphenyl ring and the sulfur atom of the thiazolone ring. In contrast, the LUMO is generally distributed across the π-system of the thiazolone ring, particularly the C=N-C=O conjugated portion researchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter indicating the molecule's stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability nih.gov. For thiazole (B1198619) and thiazolidinone derivatives, calculated energy gaps typically fall in the range of 4 to 5 eV researchgate.netirjweb.com. A lower HOMO-LUMO gap can be relevant for the molecule's potential bioactivity researchgate.net.

Table 2: Frontier Molecular Orbital (FMO) Data for a Representative Thiazolidin-4-one Derivative

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.42 | Electron density on phenylimino moiety and thiazole heteroatoms |

| LUMO | -1.26 | Electron density on the π*-orbital of the whole molecule |

| Energy Gap (ΔE) | 5.17 | Indicates high chemical stability |

Data is for a related 2-(phenylimino)thiazolidin-4-one compound and serves as an illustrative example. researchgate.net

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra. Calculations on similar heterocyclic systems have shown that DFT methods, particularly B3LYP, provide results that are in good agreement with experimental FT-IR data, although a scaling factor is often applied to correct for anharmonicity and other systematic errors researchgate.netnih.gov.

For this compound, key predicted vibrational frequencies would include:

C=O Stretching: A strong absorption band, typically predicted in the 1690-1720 cm⁻¹ region, characteristic of the ketone group in the five-membered ring.

C=N Stretching: An absorption in the 1610-1640 cm⁻¹ range.

Aromatic C-H Stretching: Vibrations predicted above 3000 cm⁻¹.

Methoxy (B1213986) Group Vibrations: Characteristic C-H stretching and bending modes, as well as C-O stretching, typically observed in the 2800-2950 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively scielo.org.za.

Thiazolones, like many carbonyl-containing heterocycles, can exist in different tautomeric forms, most commonly the keto (4(5H)-one) and enol (4-hydroxy-thiazole) forms masterorganicchemistry.com. DFT calculations can be used to determine the relative stabilities of these tautomers by computing their thermochemical parameters.

The change in Gibbs free energy (ΔG) between the tautomers is a key indicator of which form is more stable under equilibrium conditions. A negative ΔG indicates that the product tautomer is favored. Studies on related systems show that the keto form of 4-thiazolones is generally more stable than the enol form in the gas phase and in non-polar solvents nih.govmdpi.com. However, the equilibrium can be influenced by solvent polarity and the potential for intermolecular hydrogen bonding, which may stabilize the enol form nih.govmdpi.com. Calculations of enthalpy (ΔH), Gibbs free energy (ΔG), and the equilibrium constant (Keq) are essential to quantify these relationships.

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, a key rotational barrier exists around the single bond connecting the C2 of the thiazolone ring to the methoxyphenyl ring.

DFT calculations can map the potential energy surface as a function of the dihedral angle between the two rings. This analysis helps identify the most stable (lowest energy) conformer and the energy barriers to rotation. In many 2-aryl heterocyclic systems, the lowest energy conformation is often non-planar to minimize steric hindrance between the rings, though electronic effects favoring conjugation can lead to nearly planar structures elsevierpure.com. The rotational barriers in related N-aryl thiazolinones have been determined to be in the range of 96 to 134 kJ/mol, depending on the substituents nih.govresearchgate.net.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme . This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Derivatives of the 4-thiazolone and thiazolidin-4-one core have been investigated as inhibitors for a variety of biological targets. Docking studies on these related compounds provide a model for how this compound might interact with similar proteins. Common targets for this class of compounds include:

Lipoxygenase (LOX): An enzyme involved in inflammatory pathways. Docking studies have shown that 4-thiazolone derivatives can bind to the active site of LOX researchgate.net.

Tubulin: A protein crucial for cell division, making it a key target for anticancer agents. Thiazole derivatives have been shown to interact with the colchicine binding site of tubulin, inhibiting its polymerization researchgate.netnih.gov.

Bacterial Enzymes: Various bacterial proteins are targets for developing new antimicrobial agents impactfactor.org.

A typical docking simulation for this compound would predict its binding affinity (docking score, usually in kcal/mol) and the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. For instance, the carbonyl oxygen of the thiazolone ring is a potential hydrogen bond acceptor, while the methoxyphenyl ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the active site.

Table 3: Common Biological Targets and Interacting Residues for Thiazole/Thiazolidinone Derivatives in Docking Studies

| Protein Target | PDB ID | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Lipoxygenase (LOX) | 1YGE | His, Leu, Ile | Hydrogen Bonding, Hydrophobic |

| Tubulin | 4O2B | Cys, Asn, Val, Ala | Hydrogen Bonding, Hydrophobic |

| S. aureus DNA gyrase B | 1KZN | Asp, Ile, Asn | Hydrogen Bonding, Hydrophobic |

This table represents findings for related thiazole and thiazolidinone derivatives, indicating potential interaction patterns for this compound. researchgate.netnih.govimpactfactor.org

In Silico Support for Structure-Activity Relationship (SAR)

In silico methods are pivotal in rationalizing and predicting the structure-activity relationships (SAR) of a series of compounds. These studies help to identify the structural features that are crucial for biological activity. For the broader class of thiazole and thiazolidinone derivatives, several in silico SAR studies have been conducted.

A review of SAR studies on 4-thiazolidinones highlights their potential as antibacterial, antiviral, antidiabetic, and anticancer agents nih.goveurekaselect.com. These studies often correlate specific substitutions on the thiazolidinone ring with observed biological activities. For example, the nature of the substituent at the 2- and 5-positions of the thiazolidinone core can significantly influence potency and selectivity.

In a study on pyrazolo[3,4-d]thiazole derivatives, SAR analysis was conducted alongside molecular docking to understand their anticancer and anti-inflammatory properties nih.gov. This integrated approach allows for a more comprehensive understanding of how structural modifications impact biological outcomes.

While a specific in silico SAR study for this compound is not available, the general principles derived from related compounds suggest that modifications to the 4-methoxyphenyl (B3050149) ring, such as altering the position or nature of the substituent, would likely have a significant impact on its biological activity. Similarly, substitutions at the 5-position of the thiazolone ring would be another avenue for SAR exploration.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. No specific QSAR models for this compound have been published. However, QSAR studies on related thiazole derivatives have been successfully developed.

For example, a 3D-QSAR study was performed on a series of 4,5-dihydro-1H-pyrazole thiazole derivatives as BRAF(V600E) inhibitors nih.gov. This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models that provided insights into the structural requirements for potent inhibition.

Another study focused on 3D-QSAR and molecular docking of thiadiazole-thiazolone derivatives as inhibitors of the mitotic kinesin Eg5 imist.maimist.maresearchgate.net. The developed CoMFA and CoMSIA models showed good statistical quality and predictive ability, and the contour maps generated from these models offered guidance for designing new, more potent inhibitors imist.maimist.maresearchgate.net.

These examples demonstrate the utility of QSAR in the design of novel thiazole-based therapeutic agents. A future QSAR study involving this compound would require a dataset of structurally similar compounds with corresponding biological activity data. Such a model could help in predicting the activity of new analogs and guide further synthetic efforts.

Table 2: Examples of QSAR Studies on Thiazole Derivatives

| Compound Series | Target | QSAR Method(s) | Key Findings | Reference |

|---|---|---|---|---|

| 4,5-dihydro-1H-pyrazole thiazole derivatives | BRAF(V600E) | 3D-QSAR | Provided pharmacophore knowledge and a potential binding model. | nih.gov |

| Thiadiazole-thiazolone derivatives | Mitotic kinesin Eg5 | CoMFA, CoMSIA | Generated contour maps to guide the design of new inhibitors. | imist.maimist.maresearchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. They can provide insights into the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules. As with the other computational methods, no specific MD simulation studies for this compound are currently available.

However, MD simulations have been effectively applied to other thiazole derivatives to validate docking results and to understand the dynamic nature of their interactions with biological targets. For instance, a study on thiazole-based hydrazones targeting breast cancer cells employed molecular dynamics simulations to assess the stability and conformational behavior of the compounds within the EGFR binding site nih.gov. These simulations supported the interactions predicted by molecular docking nih.gov.

In another study, MD simulations were used to investigate thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa plos.org. The simulations helped to demonstrate the ability of the compounds to engage with the binding site and act as antagonists plos.org. Similarly, MD simulations of thiazolone[3,2-a]pyrimidine derivatives as RNase H inhibitors were conducted to observe the dynamic binding of the small molecules to the protein, confirming the stability of the complex mdpi.com.

These studies illustrate how MD simulations can complement other computational methods to provide a more complete picture of ligand-receptor interactions. An MD simulation of this compound bound to a putative target would be valuable for assessing the stability of the binding pose and identifying key dynamic interactions that contribute to its affinity.

Mechanistic Insights into Biological Activities in Vitro of 4 5h Thiazolone Derivatives

General Biological Activities of Thiazolones

Thiazolone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. analis.com.myglobalresearchonline.net The thiazole (B1198619) ring is a key structural component in various natural and synthetic molecules with established biological activities. nih.govanalis.com.my These activities are broad-ranging and include antimicrobial, antioxidant, anticancer, and anti-inflammatory effects. analis.com.mymdpi.com The versatility of the thiazole nucleus allows for substitutions at different positions, leading to a wide array of derivatives with unique biological profiles. analis.com.my

Anticancer Potential through In Vitro Cell Line Studies

Thiazolone derivatives have demonstrated notable anticancer potential in various in vitro studies. tandfonline.comnih.gov The mechanism of action often involves the inhibition of enzymes crucial for cancer cell proliferation and survival. nih.gov

For instance, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were tested for their anticancer activity against several human cancer cell lines. nih.gov Specifically, compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one) was found to be the most effective at inhibiting tumor cell proliferation. nih.gov The study observed significant reductions in cell viability, particularly in human colon carcinoma (Caco-2), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cell lines. nih.gov

Another study synthesized 3-(methoxyphenyl)-2-aryl thiazolidin-4-ones and evaluated their cytotoxicity using the SRB assay method on the Hep-2 (human epithelial type-2) cell line. nih.gov Two compounds from this series, 142 and 143 , exhibited potent cytotoxic activity. nih.gov

Furthermore, new pyrazole-based 4-thiazolidinone (B1220212) hybrids linked with a piperazine (B1678402) moiety have been identified as promising and selective inhibitors of VEGFR2 tyrosine kinase. nih.gov Among the tested compounds, derivatives 37 , 38 , and 39 were the most active and selective against the HepG-2 cancer cell line. nih.gov

The anticancer activity of thiazolidinones is often attributed to their ability to inhibit various enzymes such as protein/tyrosine kinases (including c-Met, CDK2, PIM kinases, Akt, Src, Ron, KDR, c-Kit, and IGF-IR), carbonic anhydrases, and tubulin polymerization. nih.gov

Table 1: In Vitro Anticancer Activity of Thiazolone Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |

| 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one (3g) | Caco-2, MDA-MB-231, SK-MEL-30 | Inhibition of tumor cell proliferation | nih.gov |

| 3-(methoxyphenyl)-2-aryl thiazolidin-4-ones (142, 143) | Hep-2 | Potent cytotoxic activity | nih.gov |

| Pyrazole-piperazine–4-thiazolidinone hybrids (37, 38, 39) | HepG-2 | Selective VEGFR2 tyrosine kinase inhibition | nih.gov |

In Vitro Enzyme Inhibition Mechanisms

Thiazolone derivatives have been shown to inhibit a variety of enzymes in vitro, contributing to their therapeutic potential. nih.govnih.gov These compounds have demonstrated inhibitory effects against enzymes such as carbonic anhydrases, cholinesterases, and kinases. nih.govnih.gov

For example, a study investigating 2-amino thiazole derivatives found that 2-amino-4-(4-chlorophenyl)thiazole exhibited the most potent inhibition against human carbonic anhydrase I (hCA I), while 2-amino-4-(4-bromophenyl)thiazole (B182969) was the most effective inhibitor of human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

In the realm of cancer research, thiazole derivatives have been identified as potent kinase inhibitors. nih.gov One study reported that thiazole derivatives containing a phenyl sulfonyl group showed significant inhibition of the B-RAFV600E kinase enzyme at nanomolar concentrations. nih.gov Specifically, Compound 40 demonstrated exceptional inhibitory effects on B-RAFV600E, surpassing the standard drug dabrafenib. nih.gov

Another class of thiazole derivatives, acylaminopyridines, has been optimized to act as highly effective and specific inhibitors of GSK-3β. nih.gov The incorporation of a primary carboxamide group on the thiazole ring significantly improved the potency of these compounds, with compound 42 exhibiting the most potent inhibition of GSK-3β. nih.gov

Furthermore, novel thiazolone-based compounds containing a pyrazoline moiety have been synthesized and evaluated for their anticancer activity, demonstrating inhibitory effects on key enzymes. nih.gov

Table 2: In Vitro Enzyme Inhibition by Thiazolone Derivatives

| Compound/Derivative | Enzyme(s) Inhibited | Key Findings | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Potent inhibition | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potent inhibition | nih.gov |

| Thiazole derivative with phenyl sulfonyl group (Compound 40) | B-RAFV600E kinase | Exceptional inhibitory effects, surpassing standard drug | nih.gov |

| Acylaminopyridine with primary carboxamide (Compound 42) | GSK-3β | Most potent inhibition observed | nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral) in Vitro

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial activity, encompassing antibacterial, antifungal, and antiviral properties. nih.govmdpi.comjchemrev.com The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. jchemrev.com

In terms of antibacterial action, thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. jchemrev.combiointerfaceresearch.com For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated potential antimicrobial activity comparable to the antibacterial agent norfloxacin. jchemrev.com Specifically, compound 43a showed promising in vitro antibacterial activity against S. aureus and E. coli, while compound 43c exhibited strong antibacterial activity against B. subtilis. jchemrev.com The mechanism of antibacterial action can involve the inhibition of cell wall formation, depolarization of the cell membrane, or inhibition of protein and nucleic acid synthesis. jchemrev.com

The antifungal activity of thiazole derivatives is also significant. jchemrev.com The same study on 4-(4-bromophenyl)-thiazol-2-amine derivatives found that compound 43b displayed antifungal activity comparable to fluconazole. jchemrev.com Another study highlighted that the -C=N spacer in a thiazole compound was beneficial for its antifungal behavior. mdpi.com

While less is reported on the specific antiviral activity of 2-(4-Methoxyphenyl)-4(5H)-thiazolone, the broader class of thiazole derivatives has shown anti-HIV properties. tandfonline.com

Table 3: In Vitro Antimicrobial Activity of Thiazolone Derivatives

| Compound/Derivative | Microbial Target | Observed Effect | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus, E. coli | Promising antibacterial activity | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43c) | B. subtilis | Strong antibacterial activity | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43b) | Fungi | Antifungal activity comparable to fluconazole | jchemrev.com |

| Thiazole with -C=N spacer | Fungi | Beneficial for antifungal behavior | mdpi.com |

Anti-inflammatory Effects through In Vitro Pathways

Thiazole derivatives have demonstrated significant anti-inflammatory effects in various in vitro models. tandfonline.comnih.govrsc.org Their mechanisms of action often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators. nih.govnih.gov

A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that these compounds effectively inhibited the release of the inflammatory cytokines nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW264.7 cells. nih.gov Compound 13b from this series exhibited the most potent anti-inflammatory activity. nih.gov The study also suggested that the therapeutic effects of compounds 13b and 13d might be linked to their involvement in the iron death pathway, as evidenced by decreased intracellular glutathione (B108866) (GSH) content and increased levels of reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular Fe2+ accumulation. nih.gov

Another investigation into the synthetic chalcone (B49325) E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) revealed significant dose-dependent anti-inflammatory effects in LPS-treated RAW264.7 macrophages. nih.gov This compound induced the expression of heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase-1 (SOD-1), reduced the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and attenuated NF-κB activity, leading to the downregulation of proinflammatory cytokines like IL-1β, IL-6, and MCP-1. nih.gov These anti-inflammatory effects were also confirmed in human Jurkat T-lymphocytes and HK-2 epithelial cells. nih.gov

Furthermore, pyrazolyl thiazolones have been shown to exert their anti-inflammatory actions by inhibiting COX-2 and 15-lipoxygenase (15-LOX). nih.gov Some of these compounds demonstrated COX-2 inhibitory activities comparable to celecoxib. nih.gov

Table 4: In Vitro Anti-inflammatory Activity of Thiazolone Derivatives

| Compound/Derivative | Cell Line/Model | Key Findings | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | LPS-induced RAW264.7 cells | Potent inhibition of NO, IL-6, and TNF-α release | nih.gov |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | LPS-treated RAW264.7 macrophages, Jurkat T-lymphocytes, HK-2 epithelial cells | Induced HO-1 and SOD-1, reduced COX-2 and iNOS, attenuated NF-κB activity | nih.gov |

| Pyrazolyl thiazolones | In vitro enzyme assays | COX-2 and 15-LOX inhibition | nih.gov |

Antioxidant Properties in Cellular Systems

Thiazole and thiazolidinone derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in various degenerative diseases. mdpi.comresearchgate.net The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals and reduce oxidative species. mdpi.comresearchgate.net

A study on novel thiazole and thiazolidinone derivatives with phenolic fragments demonstrated that their antioxidant activity, as measured by radical cation scavenging and ferric reducing capacity, exceeded that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol in many cases. mdpi.com The presence of a 2,6-di-tert-butylphenol (B90309) fragment particularly enhanced this activity. mdpi.com

Another investigation into (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs revealed that compounds 8 and 10 exhibited strong antioxidant capacities by scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and (2,2-azino-bis-3-ethylbenzothiazoline-6-sulphonic acid)+ (ABTS+) radicals, as well as reactive oxygen species (ROS). mdpi.com The study noted that a greater number of hydroxyl groups on the phenyl ring generally correlated with stronger antioxidant activity, with the catechol (3,4-dihydroxyphenyl) structure showing particularly potent effects. mdpi.com

Similarly, a series of β-ionone thiazolylhydrazone derivatives were synthesized and tested for their antioxidant activity in vitro. semanticscholar.org Compound 1k showed very strong DPPH-scavenging activity, while compound 1m exhibited excellent ABTS-scavenging activity, both surpassing the positive control, Trolox. semanticscholar.org The radical-scavenging ability of these thiazole hydrazones is thought to be related to the N–H active groups in the hydrazone moiety, which can donate hydrogen atoms to neutralize free radicals. semanticscholar.org

Furthermore, the antioxidant potential of 1,3,4-thiadiazole (B1197879) linked 4-thiazolidinone derivatives was assessed using the DPPH method. saudijournals.com Compounds TZD 5 and TZD 3 showed promising antioxidant activity, with IC50 values of 27.50µM and 28.00µM, respectively, which were comparable to the standard, ascorbic acid (29.2µM). saudijournals.com

Table 5: In Vitro Antioxidant Activity of Thiazolone Derivatives

| Compound/Derivative | Assay(s) | Key Findings | Reference |

| Thiazole/Thiazolidinone with 2,6-di-tert-butylphenol fragment | Radical cation scavenging, Ferric reducing capacity | Highest antioxidant activity in the series | mdpi.com |

| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs (8, 10) | DPPH, ABTS+, ROS scavenging | Strong antioxidant capacities | mdpi.com |

| β-ionone thiazolylhydrazone derivative (1k) | DPPH scavenging | Very strong activity, better than Trolox | semanticscholar.org |

| β-ionone thiazolylhydrazone derivative (1m) | ABTS scavenging | Excellent activity, better than Trolox | semanticscholar.org |

| 1,3,4-thiadiazole linked 4-thiazolidinone (TZD 5, TZD 3) | DPPH scavenging | Promising activity, comparable to ascorbic acid | saudijournals.com |

Other In Vitro Biological Modulations (e.g., Anti-diabetic, Anti-HIV, Antiparasitic, COX inhibitory, Anti-hypertensive)

Beyond the extensively studied anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, thiazolone derivatives have shown a wide range of other in vitro biological modulations. nih.govnih.gov These include potential applications as anti-diabetic, anti-HIV, antiparasitic, COX inhibitory, and anti-hypertensive agents. nih.govglobalresearchonline.netnih.gov

The broad biological profile of thiazoles is attributed to the versatile nature of the thiazole ring, which is a component of various therapeutic agents. globalresearchonline.nettandfonline.com For example, thiazole derivatives are found in the anti-HIV drug Ritonavir and the antiparasitic agent Nitazoxanide. globalresearchonline.net

A study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives revealed their inhibitory activity towards 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders like diabetes. nih.gov Several compounds in this series showed significant inhibitory activity against 11β-HSD1, with compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) being the most potent and selective, making it a candidate for further research in anti-diabetic drug development. nih.gov

The anti-inflammatory properties of some thiazole derivatives are directly linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov As previously mentioned, pyrazolyl thiazolones have demonstrated significant COX-2 inhibitory activity. nih.gov

While specific studies on the anti-hypertensive activity of this compound were not prominent in the search results, the broader class of thiazole derivatives has been noted for its potential cardiovascular activities. nih.gov

Table 6: Other In Vitro Biological Activities of Thiazolone Derivatives

| Biological Activity | Compound/Derivative Class | Key Findings | Reference |

| Anti-diabetic (11β-HSD1 inhibition) | 2-(cyclopentylamino)thiazol-4(5H)-one derivatives (e.g., 3h) | Potent and selective inhibition of 11β-HSD1 | nih.gov |

| Anti-HIV | Thiazole derivatives (e.g., Ritonavir) | Component of established anti-HIV drugs | globalresearchonline.net |

| Antiparasitic | Thiazole derivatives (e.g., Nitazoxanide) | Component of established antiparasitic drugs | globalresearchonline.net |

| COX Inhibitory | Pyrazolyl thiazolones | Significant COX-2 inhibition | nih.gov |

Compound Names Mentioned in this Article

Cellular and Molecular Mechanisms of Action (In Vitro) of 4(5H)-Thiazolone Derivatives

The biological activities of 4(5H)-thiazolone derivatives, including the specific compound this compound, are underpinned by a variety of cellular and molecular mechanisms. In vitro studies have revealed that these compounds can interact with numerous biological targets, leading to effects such as enzyme inhibition, the triggering of programmed cell death, and the halting of cell proliferation.

Inhibition of Specific Enzymes (e.g., 5-Lipoxygenase, Eg5, α-Amylase, 11β-HSD)

Derivatives of the 4(5H)-thiazolone scaffold have demonstrated the ability to inhibit a range of enzymes that are crucial in various pathological processes. This inhibitory action is a key component of their therapeutic potential.

5-Lipoxygenase (5-LOX): This enzyme is critical in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. colab.wsscience.gov Thiazole-containing compounds have been identified as potent 5-LOX inhibitors. colab.wsresearchgate.net For instance, a series of chalcogen-containing thiazole derivatives were shown to inhibit 5-LOX activity in leukocytes. colab.ws Specifically, the compound 4-(4-benzylphenyl) thiazol-2-amine (ARM1) displayed an IC₅₀ value of approximately 6 µM against recombinant 5-LOX. colab.ws The inhibition of 5-LOX is a promising strategy for treating inflammatory diseases like asthma. nih.govncbs.res.in

Eg5 Kinesin: Eg5 is a mitotic kinesin essential for forming the bipolar mitotic spindle during cell division. rcsb.org Its inhibition leads to mitotic arrest and subsequent cell death in tumor cells, making it an attractive target for cancer therapy. rcsb.orgbibliomed.org A novel series of 1,3,4-thiadiazole-thiazolone hybrids were synthesized and evaluated as Eg5 inhibitors. rcsb.orggoogle.com The most potent of these, compound 5h, which features 2-chloro and 4-nitro substitutions on a phenyl ring attached to the thiazolone core, exhibited an IC₅₀ value of 13.2 µM against the microtubule-stimulated ATPase activity of Eg5. rcsb.orggoogle.com